N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound features a central acetamide backbone with a sulfanyl bridge connecting a 3,5-dimethylphenyl group and a 1-[(furan-2-yl)methyl]-1H-imidazol-2-yl moiety.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-8-14(2)10-15(9-13)20-17(22)12-24-18-19-5-6-21(18)11-16-4-3-7-23-16/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVYRSHDQSJEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the chemical properties, biological activities, and relevant case studies related to this compound.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 459.52 g/mol |
| Molecular Formula | C25H21N3O4S |
| LogP | 5.1847 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 62.565 Ų |
Antitumor Activity
Recent studies have indicated that compounds featuring similar structural motifs to this compound exhibit significant antitumor properties. For instance, compounds with imidazole and furan functionalities have shown promising results in inhibiting cancer cell proliferation in vitro.
A notable study demonstrated that imidazole derivatives displayed high cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For example, the compound's structural analogs exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that derivatives containing furan and imidazole rings possess broad-spectrum antibacterial activity. In vitro assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a study published in Drug Target Insights, researchers synthesized several derivatives of imidazole and tested their antitumor efficacy. The results highlighted that compounds with similar structures to this compound demonstrated significant growth inhibition in human cancer cell lines .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of imidazole-containing compounds against common pathogens. The study found that certain derivatives exhibited MIC values lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds featuring imidazole and furan moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide demonstrate effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Study | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Study A | E. coli | 15 | |
| Study B | S. aureus | 18 | |
| Study C | P. aeruginosa | 12 |
Anticancer Activity
The compound has been investigated for its potential anticancer properties, particularly due to the presence of the imidazole ring, which is known for its ability to interact with biological targets involved in cancer progression. Recent studies have highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- Cytotoxicity Against Human Cancer Cell Lines
- In vitro studies showed that this compound exhibited percent growth inhibition (PGI) values of up to 75% against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.
| Cell Line | PGI (%) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 75 | Apoptosis induction | |
| HeLa | 70 | Caspase activation | |
| A549 | 65 | Cell cycle arrest |
Enzyme Inhibition
Another promising application of this compound is its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in various metabolic processes.
Research Findings
-
Acetylcholinesterase Inhibition
- Studies indicate that the compound inhibits acetylcholinesterase activity, which can be beneficial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain.
-
α-glucosidase Inhibition
- The compound also demonstrates inhibitory effects on α-glucosidase, suggesting potential applications in managing diabetes by delaying carbohydrate absorption.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The target compound’s core structure—a sulfanyl-linked acetamide with substituted imidazole and aryl groups—is shared with several analogs. Subtle variations in substituents significantly alter biological activity, solubility, and binding affinity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Mechanistic and Functional Insights
- Urease Inhibition (DJM/SHA) : The hydroxamic acid group (-NHOH) in DJM/SHA enables coordination to nickel ions in the active site of H. pylori urease, as shown in Cryo-EM studies (PDB 6ZJA). This interaction is critical for its inhibitory potency, achieving sub-micromolar IC₅₀ values . In contrast, the target compound’s furan substitution lacks this metal-chelating capability, suggesting divergent mechanisms if it were tested against urease.
- Elastase Inhibition (Compound 2) : Replacement of imidazole with benzimidazole and addition of a chloro-methylphenyl group in Compound 2 shifts activity toward serine proteases like elastase. The bulkier benzimidazole may enhance hydrophobic interactions with the enzyme’s active site .
Substituent Effects on Physicochemical Properties
- Polarity and Solubility : The hydroxamic acid group in DJM/SHA increases polarity, likely enhancing water solubility but reducing blood-brain barrier penetration. The furan group in the target compound offers moderate polarity, while the thiadiazole in G856-1663 may reduce aqueous solubility due to its aromaticity .
- Steric and Electronic Effects : The 3,5-dimethylphenyl group, common across all compounds, provides steric bulk and electron-donating effects, stabilizing aromatic stacking interactions in enzyme binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
